Glycidylphenylether

Description

Significance and Versatility in Contemporary Materials Science

Glycidyl (B131873) phenyl ether is a pivotal compound in materials science, primarily recognized for its role as a reactive diluent in epoxy resin systems. cymitquimica.comnih.govwikipedia.org Its incorporation into uncured epoxy resins effectively lowers viscosity, which facilitates easier processing for applications such as casting, adhesives, and laminating. chemicalbook.comyuvrajchemicals.com This function is crucial in the production of a wide array of materials, including protective coatings, paints, reinforced plastic laminates, and composites. nih.gov

The versatility of PGE extends to its ability to modify and enhance the properties of polymers. When used as a modifier for epoxy resins, it can improve flexibility, adhesion, and thermal properties. connectchemicals.com The presence of the epoxide group allows for ring-opening reactions, which are essential for creating cross-linked networks in coatings, adhesives, and composite materials. cymitquimica.comchemimpex.com This reactivity also makes it a valuable intermediate in the synthesis of other chemicals, such as surfactants and in pharmaceutical research. connectchemicals.com

Recent advancements in polymer chemistry have highlighted the importance of PGE as a critical building block for high-performance materials. researchandmarkets.com Its ability to enhance performance attributes like adhesion, flexibility, and thermal stability makes it a sought-after monomer. researchandmarkets.com Furthermore, research has demonstrated its utility in the synthesis of specialty polymers with tailored properties, such as thermal stability or flexibility. chemimpex.com

Historical Development and Current Research Frontiers of Glycidyl Phenyl Ether

The commercial availability of glycidyl ethers dates back to the late 1940s, with their primary application being in epoxy resins. nih.gov The synthesis of glycidyl phenyl ether is typically achieved through the condensation of phenol (B47542) with epichlorohydrin (B41342), followed by dehydrochlorination with a caustic substance to form the epoxy ring. wikipedia.orgchemicalbook.com

Current research is actively exploring new frontiers for glycidyl phenyl ether. One area of focus is the development of more efficient and environmentally friendly synthesis methods. For instance, research into microreactor technology for the synthesis of PGE aims to improve upon traditional batch processes. google.com Another significant research avenue is the use of PGE in the development of advanced polymer systems and sustainable materials. researchandmarkets.comgithub.com This includes the synthesis of macrocyclic poly(glycidyl phenyl ether) with unique microstructures and the investigation of its use in creating bio-based alternatives. github.comresearchgate.net

Furthermore, the enantioselective properties of glycidyl phenyl ether are being explored. Directed evolution of enzymes is being used to improve the enantioselectivity of epoxide hydrolases in the kinetic resolution of racemic glycidyl phenyl ether, which is significant for the synthesis of chiral building blocks for pharmaceuticals. researchgate.net The compound is also being studied for its role in the development of new materials for applications in electronics and automotive industries. github.com

Interactive Data Table: Properties of Glycidyl Phenyl Ether

| Property | Value | Source |

| Molecular Formula | C9H10O2 | ontosight.aiwikipedia.orgontosight.ai |

| Molecular Weight | 150.18 g/mol | ontosight.aiontosight.ai |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchemicalbook.comontosight.ai |

| Boiling Point | 245-247 °C | chemicalbook.comchemdad.com |

| Melting Point | 3.5 °C | chemicalbook.comchemdad.com |

| Density | 1.109 g/mL at 25 °C | chemicalbook.comchemdad.com |

| Solubility in Water | Slightly soluble | ontosight.aichemicalbook.com |

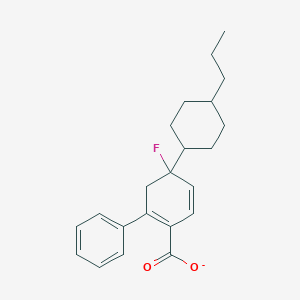

Structure

3D Structure

Properties

CAS No. |

87592-61-8 |

|---|---|

Molecular Formula |

C22H26FO2- |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

4-fluoro-2-phenyl-4-(4-propylcyclohexyl)cyclohexa-1,5-diene-1-carboxylate |

InChI |

InChI=1S/C22H27FO2/c1-2-6-16-9-11-18(12-10-16)22(23)14-13-19(21(24)25)20(15-22)17-7-4-3-5-8-17/h3-5,7-8,13-14,16,18H,2,6,9-12,15H2,1H3,(H,24,25)/p-1 |

InChI Key |

KGYYLUNYOCBBME-UHFFFAOYSA-M |

Canonical SMILES |

CCCC1CCC(CC1)C2(CC(=C(C=C2)C(=O)[O-])C3=CC=CC=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycidyl Phenyl Ether Derivatives and Polymers

Controlled Ring-Opening Polymerization (ROP) of Glycidyl (B131873) Phenyl Ether

The synthesis of well-defined polymers from glycidyl phenyl ether (GPE) is predominantly achieved through controlled ring-opening polymerization (ROP). This versatile technique allows for the precise control over molecular weight, polydispersity, and polymer architecture by carefully selecting the polymerization mechanism and initiating system. The primary ROP methods employed for GPE include zwitterionic, anionic, and cationic polymerizations, each offering distinct advantages and mechanistic pathways.

Zwitterionic Ring-Expansion Polymerization (ZREP) Protocols

Zwitterionic ring-expansion polymerization (ZREP) has emerged as a powerful one-step method for the synthesis of cyclic poly(glycidyl phenyl ether). This approach utilizes a catalyst that forms a zwitterionic intermediate with the monomer, which then propagates through the insertion of additional monomer units, ultimately leading to a cyclic polymer upon intramolecular termination.

A prominent catalyst for the ZREP of GPE is the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). acs.orgresearchgate.net The proposed mechanism involves the reaction of B(C₆F₅)₃ with the oxygen atom of the GPE epoxide ring, forming a zwitterionic species. This intermediate propagates by attacking other GPE monomers, leading to the growth of a macrozwitterion. The polymerization proceeds until an end-to-end "backbiting" reaction occurs, resulting in the formation of a cyclic polymer and the release of the B(C₆F₅)₃ catalyst, which can then initiate new chains. ehu.es This method is advantageous for producing large quantities of cyclic polyethers. acs.orgacs.org However, the process can be sensitive to reaction conditions, and the presence of water can lead to the formation of linear chains instead of cyclic ones. researchgate.net

While ZREP is a convenient method for generating cyclic polymers, the resulting samples can contain architectural impurities such as linear and tadpole-shaped polymers. acs.orgacs.org These impurities can influence the physical properties of the final material. acs.org

Anionic Ring-Opening Polymerization (ROP) Strategies

Anionic ring-opening polymerization (AROP) of glycidyl phenyl ether provides a robust route to linear polyethers with controlled molecular weights and narrow molecular weight distributions, characteristic of a living polymerization. advancedsciencenews.comlibretexts.orgencyclopedia.pub This method typically involves the use of a nucleophilic initiator that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.

A variety of initiators have been explored for the AROP of GPE. Tetrabutylammonium (B224687) azide (B81097) (N₃NBu₄) has been successfully employed to synthesize azide-terminated linear poly(glycidyl phenyl ether). acs.orgacs.org The polymerization can be performed in the presence or absence of triisobutylaluminum (B85569) (iBu₃Al) as an activating agent. The use of iBu₃Al allows for the formation of polymers with high end-group fidelity for number-average molecular weights (Mn) below 20 kDa. acs.org These azide-terminated polymers can be further functionalized, for example, to create cyclic structures via copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry. acs.org

Metal-free initiating systems are of particular interest for applications where metal contamination is a concern. Tetrabutylammonium fluoride (B91410) (TBAF) and tetra-n-butylammonium acetate (B1210297) (Bu₄NOAc) have been demonstrated as effective metal-free initiators for the controlled ROP of GPE. researchgate.netresearchgate.net The polymerization of GPE with TBAF at 100°C can produce polymers with a narrow and unimodal size exclusion chromatography (SEC) profile. researchgate.net Similarly, Bu₄NOAc allows for the control of the molecular weight of the resulting poly(GPE). researchgate.net

The table below summarizes representative data for the anionic ROP of GPE.

| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | Polydispersity (Đ) | Reference |

| N₃NBu₄/iBu₃Al | 50 | 60 | 2 | 7,500 | 1.15 | acs.org |

| N₃NBu₄ | 50 | 60 | 24 | 6,800 | 1.20 | acs.org |

| TBAF | 20 | 60 | 6 | 2,900 | 1.10 | acs.org |

Cationic Ring-Opening Polymerization (CROP) Approaches

Cationic ring-opening polymerization (CROP) of glycidyl phenyl ether is a widely used method, particularly in industrial applications such as coatings and adhesives. scispace.com This process is initiated by an electrophilic species that attacks the oxygen atom of the epoxide ring, generating a tertiary oxonium ion as the propagating species.

A key development in CROP is the use of thermally latent initiators. These compounds are inactive at ambient temperatures, providing excellent storage stability for one-component epoxy formulations, but decompose upon heating to generate the active cationic species that initiates polymerization. scispace.comjst.go.jp This allows for control over the initiation step and is highly desirable for many industrial processes. scispace.com

Novel phosphonic acid esters have been investigated as thermally latent initiators for GPE polymerization. acs.org For instance, O,O-di-1-phenylethyl phenylphosphonate, in the presence of ZnCl₂, shows no activity below 90°C but rapidly polymerizes GPE at higher temperatures. acs.org Another approach involves a composite catalyst system containing aluminum complexes and phenol (B47542) derivatives protected with tert-butoxycarbonyl (tBOC) groups. researchgate.net Thermal deprotection of the phenol generates the active coinitiator for the aluminum complex, triggering the curing of the epoxy resin around 150°C. researchgate.net

Phosphonium (B103445) salts are effective catalysts and initiators for the CROP of epoxides. scispace.com Novel xanthenyl phosphonium salts with various counter anions (SbF₆⁻, PF₆⁻, AsF₆⁻, BF₄⁻) have been synthesized and shown to be efficient thermo-latent initiators for the bulk polymerization of GPE. scispace.comresearchgate.netncl.res.in The initiator activity is influenced by the nature of the counter anion, with the order of activity being I SbF₆ > I PF₆ > I AsF₆ > I BF₄. researchgate.netncl.res.in The polymerization conversion generally increases with increasing temperature. scispace.comresearchgate.netncl.res.in

The mechanism of phosphonium salt-catalyzed CROP is believed to involve the generation of a proton as the active species, which then initiates the polymerization. scispace.com Bifunctional phosphonium salts, such as those with phenol functionalities, can activate the epoxide through hydrogen bonding, facilitating the ring-opening step. nih.gov Tetraarylphosphonium salts have also been shown to act as bifunctional Brønsted acid/halide ion catalysts, accelerating epoxide ring opening with high regioselectivity. organic-chemistry.org

The following table presents data on the polymerization of GPE using xanthenyl phosphonium salt initiators.

| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| I SbF₆ | 135 | 1 | 85 | researchgate.net |

| I PF₆ | 135 | 1 | 78 | researchgate.net |

| I AsF₆ | 135 | 1 | 65 | researchgate.net |

| I BF₄ | 135 | 1 | 42 | researchgate.net |

Quaternary ammonium (B1175870) salts can also serve as latent thermal initiators for the cationic polymerization of epoxides. google.comacs.org These salts are typically stable at room temperature but cleave at elevated temperatures to produce a carbocation or a proton that initiates polymerization. google.com This property allows for the formulation of one-component epoxy systems with prolonged storage stability. google.com The activity and latency of N-benzylpyridinium salts, for example, have been studied in the context of GPE polymerization. acs.org The use of quaternary ammonium salts provides an alternative to metal-containing catalysts and offers a pathway to odorless decomposition products. google.com

Metal-Free Polymerization Techniques for Poly(Glycidyl Phenyl Ether)

The synthesis of poly(glycidyl phenyl ether) (PGPE) has traditionally involved metal-based catalysts. However, the demand for metal-free polymerization techniques has grown, driven by the need to avoid metal contamination in final products, particularly for applications in electronics and biomedical fields. Research has demonstrated the feasibility of controlled ring-opening polymerization (ROP) of glycidyl phenyl ether (GPE) using organic initiators and catalysts.

One effective metal-free initiator is tetra-n-butylammonium fluoride (TBAF). acs.orgresearchgate.net The polymerization of GPE with TBAF proceeds via a controlled mechanism, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net The process is initiated by the nucleophilic attack of the fluoride anion on the methylene (B1212753) carbon of the GPE epoxide ring, leading to the formation of a tetrabutylammonium alkoxide which then propagates the polymerization. researchgate.net This method has been shown to produce PGPE with molecular weights up to Mw = 5.5 kg/mol . researchgate.net

Another notable metal-free approach involves the use of tetra-n-butylammonium acetate (Bu4NOAc) as an initiator. This system also provides control over the molecular weight of the resulting poly(GPE) and facilitates the synthesis of hydroxyl-terminated telechelic polymers with narrow molecular weight distributions. researchgate.net

Furthermore, zwitterionic ring-expansion polymerization (ZREP) using tris(pentafluorophenyl)borane (B(C6F5)3) offers a one-step method to generate cyclic polyethers. researchgate.net While this method is convenient for producing large quantities, the resulting cyclic samples can be contaminated with architectural impurities. researchgate.net

The phosphazene base t-BuP4, in conjunction with water, has been utilized to initiate the formation of polyether composed of two symmetric regioregular subchains with opposite dipole moment orientations. acs.org This level of control over the polymer's microstructure is a significant advantage of this metal-free technique. acs.org

Table 1: Comparison of Metal-Free Initiators for GPE Polymerization

| Initiator/Catalyst | Polymer Architecture | Control over MW | Key Features |

|---|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | Linear, isoregic | Good | Produces polymers with narrow and unimodal SEC profiles. researchgate.net |

| Tetra-n-butylammonium acetate (Bu4NOAc) | Linear, telechelic | Good | Facile synthesis of hydroxyl-terminated polymers. researchgate.net |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Cyclic, aregic | Moderate | One-step synthesis of cyclic polyethers. researchgate.net |

| t-BuP4 / Water | Linear, two-arm | Good | Creates polymers with inverted-dipole microstructure. acs.org |

Functionalization and Derivatization Reactions of Glycidyl Phenyl Ether

Reactions with Imines in Epoxy Resin Systems

The reaction between glycidyl phenyl ether and imines serves as a crucial model for understanding latent hardeners in epoxy resin systems. semanticscholar.orgresearchgate.net Latent hardeners are compounds that remain inactive at ambient temperatures but react with the epoxy resin upon activation, typically by an external stimulus like heat or, in this case, water. Imines, which can be hydrolyzed to form amines, are of particular interest for developing water-initiated curing systems for epoxy resins. semanticscholar.org

Studies on the hydrolysis of various imines and their subsequent reaction with glycidyl phenyl ether, especially under humid conditions, have been conducted to elucidate the curing mechanism. semanticscholar.org The presence of water facilitates the hydrolysis of the imine to generate a primary or secondary amine, which then acts as the active curing agent, reacting with the epoxy group of the glycidyl phenyl ether. researchgate.net This reaction is a key area of study for creating one-component epoxy systems with extended shelf life that cure upon exposure to atmospheric moisture. researchgate.net The enamine-imine tautomerism in ketimines can lead to some reactivity with epoxies even without hydrolysis, but mixtures generally exhibit a pot-life of over a month. researchgate.net

Asymmetric Synthesis and Chiral Derivative Preparation

The preparation of chiral derivatives of glycidyl phenyl ether is of significant interest for applications in pharmaceuticals and as chiral building blocks in organic synthesis. Asymmetric synthesis methods aim to produce enantiomerically pure (R)- or (S)-glycidyl phenyl ether.

One approach involves the catalytic asymmetric epoxidation of allyl alcohol, followed by in situ derivatization to yield either (R)- or (S)-trityl-glycidol with high optical purity (>98% ee), depending on the enantiomer of the diisopropyl tartrate used with the titanium catalyst. nih.gov This chiral intermediate can then be used to synthesize various chiral thioether and thiolester analogs. nih.gov

Another strategy is the stereospecific hydrolysis of racemic phenyl glycidyl ether using enzymes. For instance, a novel epoxide hydrolase from Bacillus sp. Z018 has been shown to catalyze the hydrolysis of (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%. researchgate.net

Furthermore, catalytic asymmetric synthesis methods have been developed to produce branched chiral allylic phenyl ethers from (E)-allylic alcohols. nih.gov Using specific di-μ-amidate dipalladium complexes as catalysts, the reaction of trichloroacetimidate (B1259523) derivatives of these alcohols with phenols yields 3-aryloxy-1-alkene products with high enantiomeric purity (typically 90-98% ee). nih.gov These methods provide pathways to novel chiral structures derived from or related to the glycidyl phenyl ether framework.

Exploration of Bio-Based Glycidyl Phenyl Ether Precursors and Sustainable Synthesis Routes

In the quest for more sustainable materials, significant research has been directed towards replacing petroleum-derived components of epoxy resins, such as bisphenol A (BPA), with bio-based alternatives. Lignin (B12514952), the most abundant aromatic biopolymer, is a particularly promising feedstock for producing precursors for glycidyl ethers. ncsu.eduthe-innovation.org

Lignin can be functionalized by reacting its phenolic hydroxyl groups with epichlorohydrin (B41342) under basic conditions to produce lignin glycidyl ether. the-innovation.org This epoxidized lignin can then be cured to create bio-based epoxy resins. the-innovation.org For example, enzymatic hydrolysis lignin has been epoxidized and then crosslinked with biogenic anhydride (B1165640) to prepare a lignin-based epoxy resin. the-innovation.org Organosolv lignin has also been successfully glycidylated and cured with conventional epoxy systems to produce thermosets with a significant bio-based content. researchgate.net

Beyond lignin macromolecules, small molecules derived from lignin are also valuable precursors. Vanillin (B372448), which can be obtained from lignin, can be converted to vanillyl alcohol and subsequently to the diglycidyl ether of vanillyl alcohol (DGEVA), a bio-based alternative to the diglycidyl ether of bisphenol A (DGEBA). emerald.com Similarly, diphenolic acid (DPA), another bio-based compound, can be used to prepare a series of epoxy monomers by esterifying the acid group and converting the phenolic hydroxyls into diglycidyl ethers. acs.org

Other bio-based phenols and polyphenols, such as those derived from tannins (like catechin) and other plant sources, are also being explored for glycidylation to create novel bio-epoxy resins. researchgate.net The synthesis of oleyl glycidyl ether from biobased fatty alcohol and epichlorohydrin is another example of creating hydrophobic monomers for bio-based polyethers. rsc.org These approaches aim to reduce the environmental impact of epoxy resins by utilizing renewable feedstocks and developing more sustainable synthesis pathways. emerald.comnih.gov

Table 3: Examples of Bio-Based Precursors for Glycidyl Ethers

| Bio-Based Precursor | Source | Resulting Glycidyl Ether Derivative | Potential Application |

|---|---|---|---|

| Lignin | Wood/Biomass | Lignin Glycidyl Ether | Epoxy resin crosslinker/component. ncsu.eduthe-innovation.org |

| Vanillin | Lignin | Diglycidyl ether of vanillyl alcohol (DGEVA) | DGEBA substitute in thermosets. emerald.com |

| Diphenolic Acid | Biomass | Diglycidyl ethers of n-alkyl diphenolates (DGEDP) | DGEBA substitute in liquid epoxy resins. acs.org |

| Catechin (B1668976) | Tannins | Glycidyl ether of catechin (GEC) | Component in epoxy resin formulations. researchgate.net |

| Fatty Alcohols | Plant Oils | Oleyl Glycidyl Ether | Hydrophobic monomer for amphiphilic block copolymers. rsc.org |

Mechanistic Investigations and Kinetic Analyses in Glycidyl Phenyl Ether Polymerization

Elucidation of Polymerization Mechanisms

The ring-opening polymerization (ROP) of the epoxide ring in glycidyl (B131873) phenyl ether can proceed through several distinct mechanistic pathways, including zwitterionic, anionic, and cationic routes. The operative mechanism is largely determined by the choice of initiator or catalyst.

Zwitterionic ring-opening polymerization (ZROP) has been identified as a key mechanism for GPE, particularly when strong Lewis acids such as tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, are used as catalysts. The mechanism is initiated by the electrophilic attack of the Lewis acid on the oxygen atom of the GPE epoxide ring. This creates a zwitterionic adduct, where the borate (B1201080) complex forms a negative center and the opened epoxide ring forms a carbocationic or, more accurately, a tertiary oxonium ion positive center.

The propagation proceeds as this active zwitterionic species attacks another monomer molecule. A key feature of this mechanism is that the initiating and propagating species are part of the same molecule, forming a macrozwitterion. The fate of the polymerization—whether it yields linear or cyclic polymers—is highly dependent on the reaction conditions.

Cyclic Polymer Formation : In anhydrous (water-free) conditions, the polymerization can proceed via a "backbiting" or end-to-end cyclization, where the anionic chain end attacks the cationic center of the same chain, resulting in the formation of cyclic polyethers.

Linear Polymer Formation : In the presence of a proton source like water, the zwitterionic species can be quenched, leading to the formation of linear polymers with hydroxyl end groups.

This mechanism has been substantiated by Density Functional Theory (DFT) calculations and analyses using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which has been instrumental in identifying the cyclic and linear architectures of the resulting polymers.

Anionic polymerization of GPE is initiated by nucleophiles, which attack one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide. This process is sensitive to the monomer's structure; for GPE, the attack typically occurs at the less sterically hindered methylene (B1212753) carbon. A variety of initiators can be used, ranging from strong nucleophiles like organolithium compounds to weaker ones like amines or carboxylates.

Initiation: The reaction begins with the nucleophilic addition of an initiator (I⁻) to the epoxide ring of the GPE monomer.

Propagation: The newly formed alkoxide is the active center for propagation. It subsequently attacks the epoxide ring of the next GPE monomer, extending the polymer chain. This process repeats, with each step regenerating the alkoxide active center at the terminus of the growing chain.

A significant advantage of anionic polymerization, particularly when conducted under controlled conditions without impurities, is its potential to be a "living" polymerization. In a living system, there are no inherent termination or chain transfer steps. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and the creation of complex architectures like block copolymers. Metal-free initiators, such as tetra-n-butylammonium acetate (B1210297), have been successfully employed to achieve controlled polymerization of GPE, yielding polymers with polydispersity indices (Mw/Mn) between 1.27 and 1.33.

Cationic ring-opening polymerization (CROP) of GPE is initiated by electrophilic species, such as Brønsted or Lewis acids. Initiation generates a tertiary oxonium ion as the active species, which is the propagating center.

Propagation: The propagation step involves the nucleophilic attack of a GPE monomer's oxygen atom on one of the α-carbon atoms of the cyclic oxonium ion at the end of the growing chain. This opens the terminal ring and regenerates the oxonium ion at the new chain end. Two primary mechanisms are considered for propagation in cationic epoxide polymerization:

Active Chain End (ACE) Mechanism: This is analogous to conventional chain-growth polymerization, where the active cationic center is located at the end of the growing polymer chain, and it directly reacts with incoming neutral monomers.

Activated Monomer (AM) Mechanism: In this mechanism, the proton or cationic initiator activates a monomer molecule. This activated monomer is then attacked by a nucleophile, often the hydroxyl end-group of a polymer chain. This is effectively a chain transfer reaction that extends the polymer.

Chain Transfer: Chain transfer is a significant process in cationic polymerization that can limit the molecular weight of the polymer. It involves the termination of a growing chain with the simultaneous start of a new one, keeping the kinetic chain intact. Common chain transfer events include:

Hydrogen abstraction from the active chain end to the monomer: This terminates the growing chain and creates a new monomeric cation to initiate a new chain.

Reaction with counterions or solvents: Impurities or the solvent can react with the propagating center, terminating the chain.

The prevalence of chain transfer reactions often makes it challenging to achieve a living cationic polymerization of epoxides.

The GPE monomer is chiral, existing as (R)- and (S)-enantiomers. Controlling the stereochemistry during polymerization allows for the synthesis of polymers with specific tacticities (isotactic, syndiotactic, atactic), which in turn dictates their physical properties, such as crystallinity and melting point.

Regiochemistry: The ring-opening of the unsymmetrical epoxide ring can occur at two positions: the methylene (CH₂) carbon or the methine (CH) carbon. The regiochemistry is influenced by the catalyst and reaction conditions. In anionic and metal-mediated polymerizations, the attack predominantly occurs at the less sterically hindered methylene carbon (β-cleavage), leading to a highly regioregular polymer structure.

Stereochemistry: Sophisticated catalyst systems are employed to control the stereochemistry.

Enantioselective Polymerization: A chiral catalyst selectively polymerizes one enantiomer from a racemic mixture of (R)- and (S)-GPE, leaving the other unreacted. This results in an enantiopure, isotactic polymer.

Isoselective Polymerization: A catalyst (often a racemic version of a chiral catalyst) polymerizes both (R)- and (S)-monomers but segregates them into separate, isotactic polymer chains, one consisting of all (R)-units and the other of all (S)-units. This simultaneous formation of isotactic (R)- and (S)-poly(glycidyl phenyl ether) chains can lead to the in situ formation of a stereocomplex, where the two complementary chains co-crystallize, resulting in a material with a significantly higher melting temperature (up to 76 °C higher) compared to the enantiopure polymers alone.

Catalyst systems based on cobalt-salen complexes have proven particularly effective in achieving high levels of stereocontrol, producing highly isotactic poly(phenyl glycidyl ether).

Kinetic Modeling and Control of Polymerization Processes

The kinetics of GPE polymerization are highly dependent on the chosen polymerization mechanism and the specific initiator or catalyst system employed.

The rate of polymerization is directly influenced by the nature, concentration, and activity of the initiating and catalytic species.

Anionic Systems: In metal-free anionic polymerization using initiators like tetra-n-butylammonium fluoride (B91410) or tetra-n-butylammonium acetate, the reaction rate can be controlled. The presence of protic compounds, such as alcohols, acting as chain transfer agents, can influence both the rate and the final molecular weight of the oligo-GPE.

Cationic Systems: In cationic photopolymerization, the rate is dependent on the efficiency of the photoinitiator (e.g., onium salts) to generate the initiating Brønsted acid upon irradiation and the intensity of the light source. The kinetics in these systems can be very rapid, enabling techniques like frontal polymerization for rapid curing.

Zwitterionic Systems: For ZROP catalyzed by B(C₆F₅)₃, the reaction rate is dependent on both the catalyst and monomer concentrations. The kinetics can be complex due to the interplay between the formation of linear and cyclic species.

The table below summarizes the effect of different initiator/catalyst systems on GPE polymerization.

| Polymerization Type | Initiator/Catalyst System | Key Characteristics/Influence on Rate | Resulting Polymer |

| Zwitterionic ROP | B(C₆F₅)₃ | Rate depends on catalyst and monomer concentration. Anhydrous conditions favor cyclization. | Cyclic or linear polyether |

| Anionic ROP | tetra-n-butylammonium acetate (n-Bu₄NOAc) / Alcohol (CTA) | Controlled polymerization rate. Allows for molecular weight control. | Hydroxyl-terminated linear polyether |

| Cationic ROP | Diaryliodonium / Triarylsulfonium salts (Photoinitiators) | Rapid polymerization upon UV irradiation. Rate depends on light intensity and initiator efficiency. | Cross-linked network |

| Stereoselective ROP | (rac)-Cobalt Salen Complex | Isoselective polymerization. Rate allows for concurrent formation of (R) and (S) isotactic chains. | Stereocomplex of isotactic polyethers |

Impact of Solvent and Temperature on Polymerization Kinetics

The kinetics of glycidyl phenyl ether (GPE) polymerization are significantly influenced by both the solvent and the reaction temperature. These factors affect the rate of polymerization, the structure of the resulting polymer, and the prevalence of side reactions.

Solvent Effects:

The choice of solvent plays a crucial role in anionic ring-opening polymerization (AROP) of epoxides like GPE. Polar solvents are often employed to facilitate ion pair separation, which in turn accelerates the polymerization process. uni-mainz.de Dimethyl sulfoxide (B87167) (DMSO), with its high dipole moment, is considered an ideal polar medium that promotes a high degree of ion dissociation, leading to free ions as the active species. uni-mainz.de In contrast, less polar solvents like tetrahydrofuran (B95107) (THF) result in reduced cation dissociation. uni-mainz.de This difference in solvent polarity can lead to variations in monomer reactivity. For instance, in the copolymerization of glycidyl ethers with ethylene (B1197577) oxide, the reactivity difference increases as the solvent polarity decreases from DMSO to THF. uni-mainz.de

The "crown ether effect," where the ether-containing side groups of glycidyl ethers can complex with the counterion, is more pronounced in less polar media, enhancing the reactivity of the glycidyl ether compared to ethylene oxide. uni-mainz.de The nature of the solvent also impacts the electron density at the electrophilic carbon of the epoxide, with increasing solvent dipole moment leading to a decrease in electron density. uni-mainz.de

In the context of zwitterionic ring-opening polymerization (ZROP) of GPE with B(C₆F₅)₃, the solvent also plays a critical role. While this method can produce cyclic polyethers in anhydrous conditions, the presence of water leads to the formation of linear chains. researchgate.net

Temperature Effects:

Temperature is another critical parameter that governs the polymerization of GPE. In the anionic polymerization of phenyl glycidyl ether initiated by sodium caprolactam, the structure and distribution of the resulting oligo(hydroxy ethers) are dependent on the temperature. researchgate.net Higher temperatures can also increase the rate of polymerization but may also promote side reactions. For example, in the polymerization of allyl glycidyl ether, the degree of isomerization of the allyl side chains increases with increasing reaction temperature. nih.gov

A study on the metal-free ring-opening polymerization of GPE using tetrabutylammonium (B224687) fluoride showed that at 100 °C, the polymerization proceeds with a nearly constant concentration of propagating species, although a slight decrease in the polymerization rate at later stages was attributed to deactivation or increased viscosity. researchgate.net The polymerization of functional epoxide monomers has also been investigated in the solid state at 60 °C, demonstrating that the reaction can proceed even without a solvent. nih.gov

The interplay between solvent and temperature is therefore a key consideration in controlling the kinetics and outcome of GPE polymerization, allowing for the tailoring of polymer properties for specific applications.

Microstructure and Architectural Control of Poly(Glycidyl Phenyl Ether)

The ability to control the microstructure and architecture of poly(glycidyl phenyl ether) (PGPE) is crucial for tailoring its physical and chemical properties. This control extends to the synthesis of various topologies, including cyclic, linear, and multi-arm structures, as well as the precise arrangement of monomer units within the polymer chain.

Synthesis and Characterization of Cyclic Polyethers

Cyclic polymers exhibit unique properties compared to their linear counterparts due to the absence of chain ends. researchgate.net Several strategies have been developed for the synthesis of cyclic PGPE.

One method involves the zwitterionic ring-opening polymerization (ZROP) of GPE using tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst in anhydrous conditions. researchgate.netacs.org This approach can yield cyclic polyethers that can be considered a new family of crown ethers decorated with functional groups. researchgate.net However, this method can result in architectural impurities such as tadpole and linear polymers. acs.org Analytical techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), quantitative Fourier transform infrared spectroscopy (FTIR), and gel permeation chromatography/multiangle light scattering (GPC-MALS) are employed to detect, identify, and quantify these impurities. acs.org A "click-scavenging" approach has been successfully used to remove these impurities. acs.org

Another route to cyclic PGPE involves the ring closure of linear precursors. For instance, macrocyclic PGPE with an inverted-dipole microstructure has been synthesized via Glaser coupling of a two-arm linear precursor with alkyne end groups. researchgate.netacs.orgacs.org This precursor is obtained by initiating the polymerization of GPE with a t-BuP₄ phosphazene base and water. researchgate.netacs.orgacs.org The resulting macrocycles display a dielectric normal mode relaxation that reflects the fluctuations of the ring diameter. researchgate.netacs.org

The characterization of these cyclic polyethers often involves techniques like broadband dielectric spectroscopy (BDS) to probe their dynamics and verify their architectural features. researchgate.netacs.org Unexpectedly, cyclic PGPE can show low-frequency dielectric contributions attributed to internal ring motions, which are detectable due to the aregic (random) nature of the rings. researchgate.net

Development of Linear and Multi-Arm Architectures

The synthesis of linear and multi-arm PGPE architectures allows for a wide range of material properties and applications.

Linear Architectures:

Linear PGPE can be synthesized through various ring-opening polymerization techniques. Anionic polymerization is a common method, and the choice of initiator can influence the polymer's microstructure. researchgate.net For example, initiation with tetrabutylammonium fluoride can lead to isoregic linear polymers with a high percentage of regular head-to-tail linkages. researchgate.net In the presence of water, the ZROP of GPE with B(C₆F₅)₃ also yields linear chains. researchgate.net

Multi-Arm Architectures:

Multi-arm or star-shaped polymers, consisting of multiple linear arms radiating from a central core, are of significant interest for applications such as drug delivery. nih.gov The "core-first" method is a common strategy for synthesizing multi-arm star copolyethers. acs.org This involves using a multifunctional initiator (e.g., a tri- or tetra-alcohol) from which the polymer arms grow. acs.org

For instance, 4- and 6-arm star-shaped block copolymers of poly(furfuryl glycidol) and poly(ethylene glycol) have been developed, where the degree of polymerization of each block is controlled by the monomer feed ratio. nih.gov Similarly, a comprehensive set of amphiphilic star-shaped block copolyethers has been synthesized using t-Bu-P₄-catalyzed ring-opening polymerization of different glycidyl ethers. acs.org The homogeneous growth of each arm can be confirmed by cleaving the linkages between the initiator core and the polyether arms. acs.org Miktoarm star copolyethers, which have arms of different chemical compositions, can be synthesized by combining t-Bu-P₄-catalyzed ROP with click chemistry. acs.org

The table below summarizes key characteristics of different PGPE architectures.

| Architecture | Synthesis Method(s) | Key Characteristics |

| Cyclic | Zwitterionic Ring-Opening Polymerization (ZROP) with B(C₆F₅)₃; Ring closure of linear precursors | No chain ends, unique topology, potential for inverted-dipole microstructure. researchgate.netresearchgate.netacs.org |

| Linear | Anionic Ring-Opening Polymerization (AROP); ZROP in the presence of water | Can be synthesized with controlled regioregularity. researchgate.netresearchgate.net |

| Multi-Arm (Star) | "Core-first" method using multifunctional initiators; Combination of ROP and click chemistry | Branched architecture with multiple arms, tunable properties based on arm number and composition. nih.govacs.org |

Tailoring Dipolar Microstructure and Regio-order in Poly(Glycidyl Phenyl Ether)

The dipolar microstructure of a polymer chain refers to the orientation of dipole moments along its backbone and is directly related to the regio-order, which is the orientation of asymmetric monomer units. researchgate.netacs.orgacs.org Controlling this aspect of PGPE's structure is essential for manipulating its dielectric properties and for fundamental studies of polymer dynamics.

Regio-order:

The ring-opening of the asymmetric glycidyl phenyl ether monomer can occur at either the methylene or the methine carbon, leading to different regio-isomers. The choice of initiator and polymerization conditions dictates the regioselectivity of the polymerization.

Isoregic PGPE: Initiation of GPE polymerization with tetrabutylammonium fluoride results in isoregic linear polymers with approximately 95% regular head-to-tail linkages. researchgate.net

Aregic PGPE: In contrast, initiation with B(C₆F₅)₃, or B(C₆F₅)₃ in the presence of water, leads to aregic (regio-irregular) cyclic and linear polymers, respectively, with about 50% regular linkages as determined by ¹³C NMR. researchgate.netacs.org

Dipolar Microstructure:

The control over regio-order directly translates to control over the dipolar microstructure. researchgate.netacs.orgacs.org

In an isoregic polymer where all monomer units are oriented in the same direction, the dipole moments of the repeating units add up, resulting in a significant net dipole moment along the chain contour.

In an aregic polymer, the random orientation of monomer units leads to a smaller and more variable net dipole moment. ehu.es

A particularly interesting example is the synthesis of PGPE with an inverted-dipole microstructure . This is achieved by initiating the polymerization with the t-BuP₄ phosphazene base and water, which leads to the formation of a polyether composed of two symmetric, regioregular subchains with opposite dipole moment orientations. researchgate.netacs.orgacs.org This unique architecture allows for the study of single-chain behavior in an electric field and provides valuable structural and dynamical information. researchgate.netacs.orgacs.org Broadband dielectric spectroscopy (BDS) is a powerful tool for verifying such architectural features in polymers that have a net dipole moment component along the chain contour. researchgate.netacs.org

The table below provides a summary of the relationship between the initiator and the resulting regio-order and dipolar microstructure in PGPE.

| Initiator System | Resulting Regio-order | Dipolar Microstructure |

| Tetrabutylammonium fluoride | Isoregic (~95% regular linkages) researchgate.net | Significant net dipole moment |

| B(C₆F₅)₃ | Aregic (~50% regular linkages) researchgate.netacs.org | Small, variable net dipole moment |

| t-BuP₄ / Water | Two symmetric regioregular subchains researchgate.netacs.orgacs.org | Inverted-dipole microstructure |

The ability to tailor the dipolar microstructure and regio-order of PGPE opens up possibilities for creating materials with specific dielectric properties and for advancing our fundamental understanding of polymer physics.

Advanced Analytical and Characterization Techniques for Poly Glycidyl Phenyl Ether

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and dynamics of PGPE.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the characterization of PGPE. It provides detailed information on the molecular weight of the polymer chains and is particularly effective for analyzing end-groups. csic.esupc.edu This technique can be used to verify the chemical structure of poly(glycidyl ether)s. mdpi.com For instance, in the synthesis of two-symmetric-arm PGPE, MALDI-TOF MS is used to confirm the end-group fidelity and identify whether the polymer is composed of "one-arm" or "two-arm" structures. csic.esresearchgate.net

The analysis of PGPE synthesized via zwitterionic ring-expansion polymerization (ZREP) with B(C₆F₅)₃ has demonstrated the utility of MALDI-TOF MS in identifying architectural impurities like tadpole and linear polymers within cyclic PGPE samples. researchgate.netresearchgate.net This is crucial as even small amounts of such impurities can affect the physical properties of the material. researchgate.net Furthermore, MALDI-TOF MS has been instrumental in studying macrocyclic polyethers generated by electrophilic zwitterionic ring expansion polymerization, providing insights into the formation of cyclic and linear oligomers. researchgate.netikerbasque.net

| Technique | Application for Poly(glycidyl phenyl ether) | Key Findings |

| MALDI-TOF MS | Molecular Weight Determination | Provides accurate molecular weight data. researchgate.net |

| End-Group Analysis | Confirms the presence and structure of terminal functional groups. csic.esresearchgate.net | |

| Impurity Detection | Identifies architectural impurities such as linear and tadpole structures in cyclic polymers. researchgate.netresearchgate.net | |

| Reaction Mechanism Studies | Elucidates the formation of cyclic and linear species during polymerization. researchgate.netikerbasque.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone technique for the structural elucidation of PGPE. It provides detailed information about the polymer's microstructure, including the arrangement of monomer units and the nature of end-groups. capes.gov.brrsc.org

¹³C NMR spectroscopy is particularly useful for quantifying the regio-order of PGPE, distinguishing between isoregic (regular head-to-tail linkages) and aregic (irregular linkages) polymers. researchgate.netacs.org For example, PGPE initiated with tetrabutylammonium (B224687) fluoride (B91410) results in isoregic polymers with approximately 95% regular linkages, while initiation with B(C₆F₅)₃ can lead to aregic polymers with about 50% regular linkages, as quantified by ¹³C NMR. researchgate.netacs.org

¹H and ¹³C NMR are also employed to study the hydroxylic end-groups in PGPE. capes.gov.br By synthesizing model compounds and their derivatives, complete assignment of the NMR signals can be achieved, allowing for the identification of primary and secondary alcohol end-groups and their adjacent units. capes.gov.br This level of detail is critical for understanding the polymerization mechanism and the final properties of the polymer. rsc.org

| NMR Technique | Information Obtained for Poly(glycidyl phenyl ether) | Example Application |

| ¹H NMR | - Proton environment- End-group analysis- Copolymer composition nih.gov | Identification of hydroxylic end-groups and adjacent monomer units. capes.gov.br |

| ¹³C NMR | - Carbon backbone structure- Regio-order (isoregic vs. aregic) researchgate.netacs.org- Tacticity | Quantification of regular vs. irregular linkages in the polymer chain. researchgate.netacs.org |

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. acenet.edumdpi.com In the context of PGPE, FTIR is used to confirm the presence of characteristic chemical bonds and to monitor the progress of polymerization reactions. researchgate.netpittstate.edu

The FTIR spectrum of PGPE will exhibit absorption bands corresponding to the ether linkages, the phenyl groups, and the hydroxyl end-groups. For instance, the disappearance of the oxirane peak (around 910 cm⁻¹) can indicate the successful ring-opening polymerization of the glycidyl (B131873) phenyl ether monomer. researchgate.net FTIR is also a valuable tool for the qualitative analysis of the polymer's structure and can be used to detect the presence of impurities. researchgate.net

| FTIR Analysis | Purpose | Typical Wavenumber Ranges (cm⁻¹) |

| Functional Group Identification | To confirm the presence of expected chemical groups in the polymer. researchgate.net | - O-H stretch (hydroxyl end-groups): ~3400- C-H stretch (aromatic and aliphatic): ~3100-2850- C=C stretch (aromatic ring): ~1600-1450- C-O-C stretch (ether linkage): ~1250-1050 |

| Reaction Monitoring | To follow the consumption of monomer and formation of polymer. | Disappearance of the epoxide ring vibration (~910 cm⁻¹). researchgate.net |

| Impurity Detection | To identify the presence of unreacted monomer or other contaminants. researchgate.net | Comparison of the sample spectrum with that of the pure polymer. |

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of polymers that possess a dipole moment, such as PGPE. acs.orgnih.gov It measures the dielectric response of the material over a wide range of frequencies and temperatures, providing insights into local, segmental, and chain dynamics. acs.org

BDS is particularly useful for validating the architectural features of PGPE. nih.govresearchgate.net It can distinguish between different topologies, such as linear and cyclic polymers, and can verify the symmetry of polymer arms in multi-arm structures. researchgate.netacs.org For example, in the case of two-arm PGPE, BDS can confirm whether the arms have grown symmetrically, a detail that may not be discernible by NMR or mass spectrometry alone. researchgate.net The technique is highly sensitive to the orientation of dipole moments along the polymer chain, making it an excellent tool for probing the dipolar microstructure of PGPE. researchgate.netresearchgate.net Studies have shown that cyclic PGPE can exhibit low-frequency dielectric contributions due to the aregic nature of the rings. acs.org

| BDS Application | Information Gained for Poly(glycidyl phenyl ether) | Significance |

| Polymer Dynamics | Characterization of local, segmental, and chain relaxation processes. acs.org | Understanding the relationship between molecular motion and macroscopic properties. |

| Architectural Verification | Validation of polymer topology (linear vs. cyclic) and symmetry. researchgate.netnih.govresearchgate.net | Provides structural details not accessible by other techniques. nih.govresearchgate.net |

| Microstructure Analysis | Probing the dipolar microstructure and orientation of dipoles along the chain. researchgate.netresearchgate.net | Offers insights into the synthesis mechanism and resulting polymer architecture. |

Chromatographic Separation and Characterization

Chromatographic methods are essential for separating polymer chains based on their size and determining the distribution of molecular weights.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. oecd.orgoecd.org GPC separates polymer molecules based on their hydrodynamic volume in solution. oecd.org This technique provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. oecd.orgscience.gov

For PGPE, GPC is routinely used to characterize the molecular weight and PDI of samples synthesized under different conditions. csic.esacs.org It is an indispensable tool for assessing the control over the polymerization process. The coupling of GPC with other techniques, such as multi-angle light scattering (MALS) or mass spectrometry, can provide even more accurate and comprehensive characterization of the polymer. researchgate.netresearchgate.netnih.gov

| GPC Parameter | Description | Importance for Poly(glycidyl phenyl ether) |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like glass transition temperature and viscosity. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards heavier molecules. | Relates to properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI close to 1.0 indicates a narrow distribution and a well-controlled polymerization. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. advancechemjournal.com In the context of poly(glycidyl phenyl ether) (PGPE), HPLC is instrumental in assessing the purity of the polymer, identifying and quantifying residual monomers, and characterizing oligomeric species. unl.edugoogle.com The versatility of HPLC allows for the use of different modes, such as reversed-phase (RP) and normal-phase (NP) chromatography, to achieve optimal separation based on the polarity of the analytes. sielc.comsigmaaldrich.com

A typical analytical approach for assessing the purity of glycidyl phenyl ether (GPE) and its polymeric forms involves reversed-phase HPLC. sielc.comsielc.com This method often employs a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This setup allows for the separation of GPE from its impurities and oligomers based on their hydrophobicity. The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram. google.com For instance, the purity of epoxy compounds can be evaluated by determining the area percentage of the glycidyl ether peak relative to impurities and other related compounds. google.com It has been reported that the purity of some epoxies can exceed 99% as determined by HPLC. google.com

The effectiveness of HPLC in purity assessment is further enhanced by its ability to be used in a preparative mode. This allows for the isolation of specific fractions, such as oligomers or impurities, for further structural elucidation by other techniques. sigmaaldrich.comkpi.ua For example, oligomeric species of a resin formulated with phenyl glycidyl ether have been successfully fractionated using reversed-phase HPLC for subsequent analysis. unl.edu

The following interactive table summarizes typical conditions and findings from HPLC analysis for purity assessment of glycidyl phenyl ether and related compounds.

| Analyte | HPLC Mode | Column | Mobile Phase | Key Findings |

| Phenyl Glycidyl Ether | Reversed-Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Method is suitable for purity analysis and scalable for preparative separation of impurities. sielc.comsielc.com |

| Poly(glycidyl phenyl ether) Oligomers | Reversed-Phase (RP) | Not Specified | Not Specified | Fractionation of oligomeric species for further characterization. unl.edu |

| 4-ring Novolac Glycidyl Ether (NOGE) Standard | Reversed-Phase (RP) | Discovery® C18 | Not Specified | High-efficiency separation of complex NOGE isomers and oligomers. sigmaaldrich.com |

| Bisphenol A Diglycidyl Ether (BADGE) | Reversed-Phase (RP) | Not Specified | Not Specified | Quantification in water samples after adsorption on C18-bonded silica (B1680970). iarc.fr |

Integrated Analytical Methodologies for Purity and Structural Fidelity Assessment

While HPLC is a cornerstone for purity analysis, a comprehensive understanding of the purity and structural fidelity of poly(glycidyl phenyl ether) often necessitates the integration of multiple analytical techniques. researchgate.netcsic.es This integrated approach allows for a more complete characterization, addressing not only the presence of impurities but also architectural defects and the polymer's microstructure. researchgate.netacs.org

A powerful combination of techniques for analyzing PGPE includes HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. kpi.uacsic.esscirp.org HPLC is first used to separate the components of the polymer sample. scirp.org The separated fractions can then be directed to a mass spectrometer for molecular weight determination and identification of oligomers and byproducts. researchgate.netscirp.org For instance, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is particularly useful for identifying architectural impurities like tadpole and linear polymers in cyclic PGPE samples. researchgate.net

NMR spectroscopy, specifically ¹³C NMR, provides detailed information about the polymer's microstructure, including the degree of branching and the presence of regio-irregularities (head-to-head vs. head-to-tail linkages). acs.orgacs.org For example, quantitative ¹³C NMR analysis has shown that cyclic and linear PGPE synthesized by zwitterionic ring-opening polymerization (ZROP) can contain high levels of regio-irregularities, whereas linear PGPE from anionic ring-opening polymerization is almost isoregic. acs.orgresearchgate.net

Other techniques that complement HPLC in an integrated methodology include:

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): Provides information on the molecular weight distribution of the polymer. sigmaaldrich.comresearchgate.net GPC coupled with multiangle light scattering (GPC-MALS) can be used to trace molecular dynamics and reveal the presence of secondary reactions. unl.edu

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and can help in quantifying certain impurities or reaction products. kpi.uaresearchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): Measures thermal properties like the glass transition temperature (Tg), which can be affected by the presence of impurities. researchgate.netacs.org The presence of architectural impurities has been shown to cause a small reduction in the Tg of cyclic polyethers. researchgate.net

The following table outlines how different analytical techniques are integrated to provide a comprehensive assessment of poly(glycidyl phenyl ether).

| Analytical Technique | Information Provided | Integrated Application Example |

| High-Performance Liquid Chromatography (HPLC) | Separation of oligomers, impurities, and unreacted monomer. unl.edusielc.comsigmaaldrich.com | Used as a preparative step to isolate fractions for further analysis by MS and NMR. sigmaaldrich.comkpi.uascirp.org |

| Mass Spectrometry (MS) | Molecular weight determination and identification of byproducts and architectural impurities. researchgate.netscirp.orgresearchgate.net | MALDI-TOF MS used to identify linear and tadpole impurities in cyclic PGPE samples. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, determination of regio- and stereochemistry. csic.esacs.orgacs.org | ¹³C NMR used to quantify the level of regio-irregularities in PGPE chains. acs.orgresearchgate.net |

| Gel Permeation Chromatography (GPC/SEC) | Molecular weight distribution and detection of high molecular weight shoulders. unl.edusigmaaldrich.comresearchgate.net | GPC-MALLS used to study the kinetics of polymerization and identify side reactions. unl.edu |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and reaction monitoring. kpi.uaresearchgate.netresearchgate.net | Used in conjunction with HPLC and NMR to identify products of etherification in model reactions. kpi.ua |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions (e.g., glass transition temperature). researchgate.netacs.org | Demonstrated a slight decrease in Tg due to architectural impurities in cyclic PGPE. researchgate.net |

By combining these advanced analytical techniques, researchers can achieve a thorough understanding of the purity and structural integrity of poly(glycidyl phenyl ether), which is crucial for controlling its physical properties and performance in various applications.

Advanced Materials Applications of Glycidyl Phenyl Ether Polymers and Derivatives

Formulation of High-Performance Epoxy Resin Systems

PGE is a cornerstone in the formulation of high-performance epoxy resins, which are utilized in demanding sectors such as aerospace, automotive, and electronics. echemi.comgithub.com Its role extends from a process aid to a fundamental performance enhancer, directly influencing the final properties of the cured thermoset.

Role as Reactive Diluents and Modifiers in Resin Formulations

One of the primary functions of Glycidyl (B131873) Phenyl Ether in epoxy formulations is as a reactive diluent. wikipedia.org Standard epoxy resins, such as those based on Bisphenol A Diglycidyl Ether (DGEBA), are often highly viscous, which can impede processing and application. nagase.com PGE is added to reduce the viscosity of the resin system, improving its handling, flow, and wetting properties, which is particularly crucial for applications like coatings, composites, and grouts. indiamart.comyuvrajchemicals.com Unlike non-reactive diluents, PGE's epoxide group participates in the curing reaction, becoming a permanent part of the polymer network. connectchemicals.comechemi.com This integration prevents leaching and maintains the mechanical integrity of the final product.

As a modifier, PGE enhances key properties of epoxy resins. connectchemicals.com Its incorporation can improve the flexibility, adhesion, and thermal stability of the cured material. connectchemicals.comresearchandmarkets.com The phenoxy group contributes to increased hydrophobicity and chemical resistance. nagase.comchemimpex.com By adjusting the concentration of PGE, formulators can fine-tune the performance attributes of the resin to meet specific application requirements, balancing properties like mechanical strength and toughness. wikipedia.orgyuvrajchemicals.com

Table 1: Effects of Phenyl Glycidyl Ether (PGE) as a Reactive Diluent

| Property Affected | Description of Effect |

| Viscosity | Significantly reduces the viscosity of high-molecular-weight epoxy resins, improving processability. nagase.comwikipedia.org |

| Wetting | Enhanced wetting of substrates and fillers due to lower surface tension. yuvrajchemicals.com |

| Filler Loading | Allows for higher filler loading capacity in composites and casting compounds. yuvrajchemicals.com |

| Mechanical Properties | Can slightly decrease flexural strength but may improve impact resistance and flexibility. connectchemicals.comyuvrajchemicals.com |

| Thermal Properties | Generally maintains or slightly alters the glass transition temperature (Tg) and thermal stability. researchandmarkets.comchemimpex.com |

| Chemical Resistance | Improves resistance to water and various chemicals due to its hydrophobic nature. echemi.comchemimpex.com |

Curing Agent Interactions and Hardener Development for Epoxy Systems

The performance of an epoxy system is critically dependent on the curing agent, or hardener, and its interaction with the epoxy resin. PGE's oxirane ring readily reacts with a variety of hardeners, including amines, phenols, and acid anhydrides. google.comacs.org The reaction mechanism typically involves the nucleophilic attack of the hardener on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a covalent bond, initiating the cross-linking process. researchgate.netresearchgate.net

The choice of curing agent dictates the curing conditions (temperature and time) and the final properties of the thermoset, such as its thermal stability, chemical resistance, and mechanical strength. google.com For instance, amine hardeners, like diaminodiphenylmethane, are common and react with PGE to form highly cross-linked, rigid networks suitable for structural applications. google.comresearchgate.net The reactivity can be influenced by the structure of the amine; primary amines are generally more reactive than secondary amines. mdpi.com Model studies using PGE and various amines have been crucial in understanding the kinetics and mechanisms of these curing reactions, which is essential for developing new, specialized hardeners, including latent hardeners that activate under specific conditions like heat or humidity. researchgate.net Research has also explored the use of polyarylates and other functional polymers as curing agents for epoxy systems containing glycidyl ethers, catalyzed by substances like 4-dimethylaminopyridine (B28879) (DMAP), to achieve high glass transition temperatures. nih.gov

Specialty Polymer Synthesis and Engineering

Beyond its role in conventional epoxy systems, PGE is a valuable monomer for the synthesis and engineering of specialty polymers with unique functionalities and architectures.

Development of Functional Polyethers for Tailored Applications

PGE can undergo anionic ring-opening polymerization to produce functional polyethers, specifically poly(phenyl glycidyl ether). researchgate.net This process allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The resulting polyethers possess distinct properties conferred by the phenyl ether side chains, such as hydrophobicity and thermal stability.

Researchers have synthesized a variety of functional polyethers by copolymerizing PGE with other glycidyl ether monomers. google.comrsc.org For example, copolymerization with short-chain alkyl glycidyl ethers can produce thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) in water, making them suitable for "smart" biomedical systems and hydrogel formulations. acs.org The synthesis of stereoregular poly(phenyl glycidyl ethers) has also been achieved, leading to the formation of polymer stereocomplexes with significantly enhanced thermal properties compared to their enantiopure counterparts. researchgate.net These tailored polyethers are finding applications as dispersants, biocompatible materials, and polymer electrolytes. google.comacs.orggoogle.com

Creation of Cross-Linked Networks in High-Performance Coatings and Adhesives

The ability of PGE to form dense, cross-linked networks is fundamental to its use in high-performance coatings and adhesives. echemi.comchemimpex.com In coatings, these networks provide excellent protection against chemicals, corrosion, and environmental factors. chemimpex.comchemimpex.com The cross-linking process converts the liquid resin into a hard, infusible, and rigid material that adheres strongly to various substrates. researchgate.net

In adhesive formulations, PGE acts as both a reactive diluent for processability and a cross-linking agent that enhances bonding strength, toughness, and chemical resistance. echemi.comchemimpex.com Adhesives containing PGE exhibit excellent adhesion to a wide range of materials, including metals, plastics, and composites, making them suitable for demanding structural applications in the automotive and aerospace industries. echemi.com The development of hybrid thermosets, for instance by reacting maleimidophenyl glycidylether with amine curing agents, can produce materials with superior thermal stability and chemical resistance due to the high cross-linking density achieved. researchgate.net

Table 2: Research Findings on PGE in Cross-Linked Networks

| Application | Research Focus | Key Findings |

| Protective Coatings | Silsesquioxane-modified epoxy coatings | Incorporation of octaglycidyl-polyhedral oligomeric silsesquioxane (GlyPOSS) with DGEBA, using accelerators, creates densely cross-linked networks with enhanced thermal properties for protective applications. nih.gov |

| Structural Adhesives | Hybrid maleimido epoxy compounds | Curing N-(4-maleimidophenyl) glycidylether with various amines results in a homogeneous, highly cross-linked network with excellent thermal stability and resistance to chemicals and water. researchgate.net |

| Model Compound Studies | Reaction with isocyanates | The reaction between phenyl glycidyl ether and phenyl isocyanate forms a one-to-one addition compound, demonstrating a potential cross-linking mechanism for creating novel network polymers. cranfield.ac.uk |

Integration into Advanced Composite Materials and Bio-Thermoset Plastics

PGE and its polymers are increasingly integrated into advanced composite materials to enhance performance. echemi.comnih.gov In fiber-reinforced plastics, PGE's low viscosity improves the impregnation of fiber bundles, leading to composites with fewer voids and superior mechanical properties. It is also used as a noncovalent functionalization agent for carbon nanotubes (CNTs), improving their dispersion within a polymer matrix through π-π interactions and mitigating aggregation, which enhances the tensile strength and conductivity of the resulting nanocomposite. researchgate.net

There is a significant and growing interest in developing polymers from renewable resources to reduce environmental impact. mdpi.comacademie-sciences.fr PGE chemistry is being applied to create bio-thermoset plastics. Bio-based phenols, such as those derived from lignin (B12514952) (like vanillin (B372448) or eugenol) or cashew nut shell liquid (cardanol), can be converted into glycidyl ethers. mdpi.commdpi.commdpi.com These bio-based epoxy monomers can then be cured, sometimes with bio-based hardeners, to create thermosets with high bio-content. academie-sciences.frcnrs.fr For example, triglycidyl phloroglucinol, a bio-based trifunctional epoxy monomer, can produce thermosets with higher crosslinking densities and glass transition temperatures than conventional DGEBA-based systems, making them promising for applications like shape-memory polymers. mdpi.com

Role in Pharmaceutical Intermediate Synthesis

Glycidyl phenyl ether (GPE) and its derivatives are versatile building blocks in the synthesis of pharmaceutical intermediates, primarily due to the reactive epoxide ring which allows for various chemical modifications. chemimpex.comechemi.com The chirality of GPE derivatives is particularly crucial in drug development, enabling the synthesis of enantiomerically pure compounds, which is often a requirement for effective and safe medications. chemimpex.com

The fundamental reactivity of the epoxide group in GPE allows for ring-opening reactions with a variety of nucleophiles. This property is exploited to introduce specific functional groups necessary for the synthesis of complex, biologically active molecules. chemimpex.comchemimpex.com For instance, the phenoxy group can be modified or serve as a stable structural component while the glycidyl moiety undergoes transformation. chemimpex.com

Research has demonstrated the use of GPE in creating more complex drug molecules. chemimpex.com It serves as a precursor in the synthesis of various pharmacologically active compounds, including certain anesthetics and anti-inflammatory agents. ontosight.ai The ability to tailor the structure by reacting the epoxide with different amines, alcohols, or other nucleophiles provides a pathway to a diverse range of potential drug candidates. echemi.com

Furthermore, block copolymers incorporating phenyl glycidyl ether have been investigated for drug delivery applications. Triblock copolymers of ethylene (B1197577) oxide and phenyl glycidyl ether can form micelles in aqueous solutions. researchgate.net These micellar systems, with hydrophobic cores derived from the phenyl glycidyl ether blocks, have shown potential for solubilizing poorly water-soluble drugs, which can enhance their bioavailability. researchgate.net

A summary of key aspects of GPE in pharmaceutical synthesis is provided in the table below.

| Feature | Role in Pharmaceutical Synthesis | Supporting Research Finding |

| Reactive Epoxide Ring | Enables ring-opening reactions to introduce various functional groups. chemimpex.comechemi.com | Utilized in the synthesis of complex, biologically active compounds. chemimpex.com |

| Chirality | Allows for the production of enantiomerically pure pharmaceutical products. chemimpex.com | Crucial for the efficacy and safety of many modern drugs. chemimpex.com |

| Versatile Intermediate | Serves as a starting material for a range of pharmaceutical intermediates. echemi.comontosight.ai | Used in the development of anesthetics and anti-inflammatory agents. ontosight.ai |

| Drug Delivery | Forms micellar aggregates in block copolymers for drug solubilization. researchgate.net | Improves the solubility and potential bioavailability of hydrophobic drugs. researchgate.net |

Applications in Electronics and Microelectronics

Glycidyl phenyl ether and its derivatives are integral to the formulation of epoxy resins used extensively in the electronics and microelectronics industries. ontosight.ai These materials are valued for their role as reactive diluents, crosslinking agents, and as foundational components of high-performance adhesives and encapsulants for electronic components. echemi.comgoogle.com

One of the primary functions of GPE in electronic applications is to reduce the viscosity of epoxy resin formulations. wikipedia.org This is critical for processes such as encapsulation and the production of laminated boards, as it improves the processability and handling of the resin. google.com As a reactive diluent, GPE not only lowers viscosity but also participates in the crosslinking reaction, becoming part of the final cured polymer network. This integration helps to maintain or enhance the mechanical and thermal properties of the resin system. connectchemicals.com

Epoxy resins derived from or containing glycidyl phenyl ether are used as encapsulants to protect sensitive electronic components from moisture, heat, and physical shock. google.com Formulations can be tailored to achieve low hygroscopicity (moisture absorption) and high-temperature performance, which are critical for the reliability and longevity of electronic devices. google.com For instance, specific glycidyl ether compounds can be cured to produce moldings with enhanced durability for use at elevated temperatures. google.com

In the field of microelectronics, flexible epoxy adhesives are essential for applications like bonding silicon chips to lead frames. google.com Derivatives of glycidyl phenyl ether are used to synthesize flexible epoxy resins. These resins can be formulated with conductive fillers, such as silver flakes, to create conductive adhesives that can withstand the stresses of thermal cycling without causing damage to the delicate microelectronic components. google.com The flexibility of these adhesives is crucial to prevent chip warpage. google.com

Furthermore, GPE and its derivatives are used in the formulation of sealants for electronic components. google.com They can be combined with other epoxy resins, curing agents, and fillers to create materials with excellent adhesion to a variety of substrates, including metals and plastics, which are common in electronic assemblies. echemi.com

Research has also explored the functionalization of graphene sheets with poly(glycidyl phenyl ether) chains. csic.es This modification improves the dispersion of graphene in polymer matrices like polystyrene, which is significant for creating nanocomposites with tailored electrical conductivity. Such materials are promising for applications in electrostatic discharge (ESD) protection and antistatic packaging for microelectronic components, where controlling electrical properties while maintaining transparency is crucial. csic.es

Key applications of glycidyl phenyl ether in electronics are summarized in the table below.

| Application Area | Function of Glycidyl Phenyl Ether | Key Properties and Advantages |

| Epoxy Resin Formulation | Reactive diluent to lower viscosity. wikipedia.org | Improves processability and handling of resins for encapsulation and lamination. google.com |

| Encapsulants | Forms a protective barrier for electronic components. google.com | Provides low moisture absorption and high-temperature resistance, enhancing reliability. google.com |

| Microelectronics Adhesives | Component of flexible epoxy resins for chip bonding. google.com | Retains flexibility when mixed with conductive fillers, preventing chip warpage. google.com |

| Sealants | Used in formulations for sealing electronic components. google.com | Offers excellent adhesion to various substrates used in electronic assemblies. echemi.com |

| Nanocomposites | Functionalizes graphene sheets for improved dispersion in polymers. csic.es | Enables the creation of materials with controlled electrical conductivity for ESD protection. csic.es |

Degradation Studies and Pathways of Glycidyl Phenyl Ether Polymers

Mechanistic Investigations of Poly(Glycidyl Phenyl Ether) Degradation

The degradation of poly(glycidyl phenyl ether) (pGPE) can proceed through several pathways, primarily thermal and hydrolytic, with the specific mechanism being highly dependent on the environmental conditions and the polymer's architecture.

Thermal Degradation: Thermal degradation of epoxy resins, a class to which pGPE belongs, typically initiates at elevated temperatures. For cured epoxy resins, studies on similar structures like bisphenol-A diglycidyl ether have shown that the degradation process often begins between 300°C and 310°C. cnrs.fr The primary mechanisms involve free-radical processes initiated by the dissociation of the weakest bonds within the polymer network. utk.edu In the pGPE backbone, the ether linkages (C-O-C) are susceptible to cleavage at high temperatures. utk.edu

A significant initial step in the thermal degradation of cured epoxy resins containing hydroxyl groups is dehydration, leading to the formation of water. cnrs.fr This process is favored by the high concentration of hydroxyl groups, which can facilitate intramolecular hydrogen bonding. cnrs.fr As degradation proceeds, the polymer often turns yellow, indicating the formation of unsaturated structures. cnrs.fr

The decomposition of the glycidyl (B131873) phenyl ether monomer itself under thermal stress can produce hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO2). fishersci.se For the polymer, the degradation can lead to a variety of volatile and non-volatile products. Research on analogous epoxy systems has identified phenol (B47542) and its derivatives as major degradation products resulting from the cleavage of the ether bond connecting the phenyl group to the polymer backbone. cnrs.fr

Interactive Table: Key Products in the Thermal Degradation of Related Epoxy Resins

| Degradation Product | Temperature Range (°C) | Notes | Source |

| Water | >300 | A major initial product from dehydration reactions. | cnrs.fr |